molecular formula C43H67N15O12S2 B1665772 Argiprestocin CAS No. 113-80-4

Argiprestocin

Cat. No. B1665772
CAS RN: 113-80-4
M. Wt: 1050.2 g/mol
InChI Key: OXDZADMCOWPSOC-BQGUCLBMSA-N
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Description

Argiprestocin is a heterodetic cyclic peptide that is homologous to oxytocin and vasopressin . It is a pituitary hormone that acts as an endocrine regulator for water balance, osmotic homeostasis, and is involved in social and sexual behavior in non-mammalian vertebrates . It has a role as an animal metabolite .


Molecular Structure Analysis

Argiprestocin has a molecular formula of C43H67N15O12S2 and a molecular weight of 1050.2 g/mol . It is a nonapeptide that contains the ring of oxytocin and the side chain of arginine vasopressin . The IUPAC name for Argiprestocin is quite complex, indicating its intricate molecular structure .

Scientific Research Applications

Antimicrobial Resistance and Environmental Impact

  • Antimicrobial Resistance Databases and Surveillance :

    • The Comprehensive Antibiotic Resistance Database (CARD) provides high-quality data on antimicrobial resistance (AMR), focusing on genes, proteins, and mutations involved in AMR. CARD's ontologically structured, model-centric design assists in developing novel genome analysis tools for resistome prediction from genome sequences. It's updated monthly based on manual literature curation, computational text mining, and genome analysis (Jia et al., 2016).
  • Environmental Fate and Treatment of Antibiotic Resistance :

    • Wastewater treatment plants (WWTPs) are key environments for the proliferation of antibiotic-resistant bacteria (ARB) and antibiotic resistance genes (ARGs). Studies have shown significantly higher proportions of ARB in both raw and treated wastewater compared to surface water. Understanding the fate of ARB and ARGs in WWTPs is crucial for assessing environmental and public health risks (Bouki et al., 2013).
  • Antibiotics in Agriculture and Environmental Health :

    • Research on the impact of antibiotics like Wuyiencin in agriculture shows that it doesn't significantly influence the abundance of ARGs or vary the microbial community, suggesting a limited impact on environmental health. However, long-term effects and a broader range of ARGs need further research (Shi et al., 2019).
  • Dissemination of Antibiotics and ARGs in Aquatic Systems :

    • Studies on antibiotics in aquatic systems highlight the prevalence of antibiotic resistance genes (ARGs) and the potential negative impacts on human health. Understanding the dissemination of antibiotics and ARGs, particularly from wastewater and agricultural sources, is essential for managing environmental health risks (Zheng et al., 2018).

Therapeutic Research and Applications

  • **Antibiotic Resistance Breakers in TherapeuticApplications**:
  • The development of antibiotic resistance breakers (ARBs) represents a promising avenue in combating antimicrobial resistance. ARBs have the potential to re-sensitize resistant bacteria to antibiotics. Research in this field aims to generate a diversity of therapeutic agents to tackle the antimicrobial resistance crisis effectively (Laws et al., 2019).
  • Innovative Drug Discovery and Development :
    • Drug discovery has evolved significantly, with an increasing role for pharmacology and the clinical sciences. The genomic revolution and molecular biology have significantly impacted this field. Innovations in drug discovery, including the development of new antibiotics and their derivatives, are crucial for advancing medical research and addressing public health challenges (Drews, 2000).

properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZADMCOWPSOC-BQGUCLBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argiprestocin

CAS RN

113-80-4
Record name Argiprestocin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Arg8)-Vasotocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGIPRESTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6S6URY8OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Ahmad, S Ikram, F Ahmad, IU Rehman, M Mushtaq - Heliyon, 2020 - cell.com
The outbreak of SARS-CoV-2 in December 2019 in China subsequently lead to a pandemic. Lack of vaccine and specific anti-viral drugs started a global health disaster. For a …
Number of citations: 81 www.cell.com
IKM Morton - 1999 - Springer
administered as its prodrug. mycophenolate moretil. It has antimetabolite cytotoxic properties. and shows experimental activity as an ANTICANCER and ANTIVIRAL AGENT. It may be …
Number of citations: 0 link.springer.com
H Zhao, L Wang, Y Yan, QH Zhao, J He… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Pulmonary fibrosis (PF) and pulmonary hypertension (PH) have common pathophysiological features, such as the significant remodeling of pulmonary parenchyma and vascular wall. …
Number of citations: 5 www.ncbi.nlm.nih.gov
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
… betamicin antibacterial icatibant bradykinin antagonist argiprestocin testicular androgen … buserelin gonad-stimulant truxipicurium iodide muscle relaxant (general) argiprestocin testicular …
Number of citations: 698 pubs.acs.org
MF Rehman, S Akhter, AI Batool, Z Selamoglu… - Antibiotics, 2021 - mdpi.com
The SARS CoV-2 pandemic has affected millions of people around the globe. Despite many efforts to find some effective medicines against SARS CoV-2, no established therapeutics …
Number of citations: 35 www.mdpi.com
S Akhter, AI Batool, Z Selamoglu… - Antibiotics (2079 …, 2021 - search.ebscohost.com
The SARS CoV-2 pandemic has affected millions of people around the globe. Despite many efforts to find some effective medicines against SARS CoV-2, no established therapeutics …
Number of citations: 12 search.ebscohost.com
F Imtiaz, MK Pasha - Turkish Journal of Chemistry, 2022 - journals.tubitak.gov.tr
… The most promising out of these drugs that interacted with single core RdRp are Argiprestocin, ornipressin, carbetocin, otosiban, demoxytocin, lypressin, examorelin and polymyxin B1. …
Number of citations: 9 journals.tubitak.gov.tr
JH Botting - British Journal of Pharmacology and Chemotherapy, 1965 - ncbi.nlm.nih.gov
METHODS Male guinea-pigs, body weight 320 to 350 g, were starved overnight and killed by stunning and bleeding. The bulbous, proximal portion of the colon, which as an anatomical …
Number of citations: 27 www.ncbi.nlm.nih.gov
PA Negru, DC Miculas, T Behl, AF Bungau… - Biomedicine & …, 2022 - Elsevier
Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) is considered the etiological agent of the disease that caused the COVID-19 pandemic, and for which there is …
Number of citations: 4 www.sciencedirect.com
IKM Morton - 1999 - Springer
HA 966 is an aminopyrrolidine derivative. a non-competitive (NMDA) GLUTAMATE RECEPTOR ANTAGONIST (acting at the glycine modulatory site. sometimes as a weak partial …
Number of citations: 0 link.springer.com

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